4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(4-nitrophenyl)-4-oxo-2-hydroxybutanoic acid . Breaking down the nomenclature:

- Butanoic acid : The parent chain is a four-carbon carboxylic acid (position 1).

- 2-hydroxy : A hydroxyl (-OH) group is attached to the second carbon of the butanoic acid chain.

- 4-oxo : A ketone group (=O) is present at the fourth carbon.

- 4-(4-nitrophenyl) : A phenyl ring substituted with a nitro (-NO₂) group at the para position is bonded to the fourth carbon.

The numbering prioritizes the carboxylic acid as position 1, ensuring systematic clarity. Alternative naming conventions, such as α-hydroxy-4-nitro-γ-oxobenzenebutanoic acid , emphasize the relative positions of functional groups but are not IUPAC-compliant.

Molecular Architecture Analysis

Two-Dimensional Structural Elucidation

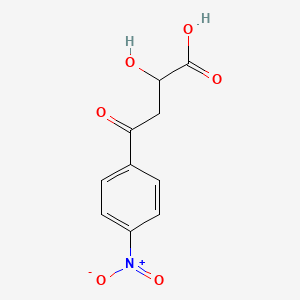

The 2D structure (Figure 1) reveals critical bonding patterns and functional group arrangement:

- Carboxylic acid group : Located at position 1 (C1), contributing to the compound’s acidity (pKa ≈ 2.5–3.0 for analogous structures).

- Hydroxyl group : At position 2 (C2), enabling hydrogen bonding.

- Ketone group : At position 4 (C4), conjugated with the aromatic ring.

- 4-nitrophenyl substituent : A nitro group at the para position of the phenyl ring, inducing strong electron-withdrawing effects.

SMILES Notation :O=C(O)C(O)C(=O)c1ccc(cc1)[N+](=O)[O-]

Molecular Formula : C₁₀H₉NO₆

Molecular Weight : 239.18 g/mol.

Table 1: Key Functional Groups and Positions

| Functional Group | Position | Role in Structure |

|---|---|---|

| Carboxylic acid | C1 | Acidic proton donor |

| Hydroxyl | C2 | Hydrogen bonding |

| Ketone | C4 | Conjugation site |

| Nitrophenyl | C4 | Electron withdrawal |

Three-Dimensional Conformational Studies

The 3D conformation (Figure 2) highlights steric and electronic interactions:

- Planarity : The para-nitrophenyl group and ketone at C4 adopt a coplanar arrangement, facilitating π-π conjugation.

- Hydrogen bonding : The hydroxyl group (C2) forms an intramolecular hydrogen bond with the ketone oxygen (C4), stabilizing a six-membered pseudo-cyclic structure.

- Chirality : While the compound lacks chiral centers, related derivatives like (4R)-4-hydroxy-4-(4-nitrophenyl)-butan-2-one exhibit stereochemical complexity.

Comparative Analysis of Synonymous Designations

The compound is referenced under multiple synonyms, each emphasizing distinct structural features:

Table 2: Synonymous Designations and Structural Basis

Key Observations :

- Terms like “γ-oxo” (used in older literature) refer to the ketone’s position relative to the carboxylic acid but are obsolete in IUPAC naming.

- Misnomers such as “4-(4-nitrophenyl)-4-oxobutyric acid” inaccurately exclude the hydroxyl group, highlighting the need for systematic nomenclature.

Structural Comparison with Analogues

- 4-(4-Nitrophenyl)butyric acid (C₁₀H₁₁NO₄): Lacks the ketone and hydroxyl groups, reducing polarity.

- 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (C₁₀H₁₁NO₄): Replaces the carboxylic acid with a ketone, altering reactivity.

Table 3: Functional Group Impact on Properties

| Compound | Functional Groups | Molecular Weight |

|---|---|---|

| This compound | -COOH, -OH, =O, -NO₂ | 239.18 g/mol |

| 4-(4-Nitrophenyl)butyric acid | -COOH, -NO₂ | 209.20 g/mol |

| 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | -OH, =O, -NO₂ | 209.20 g/mol |

Structure

3D Structure

Properties

CAS No. |

81008-13-1 |

|---|---|

Molecular Formula |

C10H9NO6 |

Molecular Weight |

239.18 g/mol |

IUPAC Name |

2-hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H9NO6/c12-8(5-9(13)10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,9,13H,5H2,(H,14,15) |

InChI Key |

MMFZQNVAJIAIDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(C(=O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration and Introduction of the Nitrophenyl Group

The nitrophenyl moiety is introduced by nitration of phenyl derivatives or by using nitrophenylboronic acid in palladium-catalyzed coupling reactions.

- Palladium-Catalyzed Coupling:

Using 4-nitrophenylboronic acid as a coupling partner with aryl halides under Pd(0) catalysis in the presence of bases like potassium carbonate or cesium carbonate in solvents such as 1,4-dioxane or dimethoxyethane. Reactions are typically conducted under inert atmosphere and reflux or microwave irradiation to achieve high yields (up to 95%) of nitrophenyl-substituted intermediates.

Formation of the 4-oxo-2-hydroxybutanoic Acid Backbone

Hydrolysis of 4-oxo-2-butenoic acid derivatives:

Hydrolysis of 4-(2-nitrophenyl)-4-oxo-2-butenoic acid in acidic aqueous media (e.g., 2 N HCl) under reflux for extended periods (up to 24 hours) leads to the formation of the hydroxy acid. The process involves heating at about 95°C under reduced pressure to remove water formed during the reaction, followed by acidification to pH 1 and extraction with ethyl acetate to isolate the product.Oxidation and Hydroxylation:

Alternative methods involve oxidation of precursor compounds such as 1,4-butyne diols under catalytic conditions using iron salts and oxygen or air as oxidants to form hydroxybutynoic acids, which can be further transformed into hydroxybutanoic acids. This method avoids hazardous reagents like alkyl lithium and improves safety and selectivity (close to 100% under optimized conditions).

Purification and Characterization

- After synthesis, the product is typically purified by extraction, washing with ether or brine, drying over anhydrous magnesium sulfate, and solvent removal under vacuum.

- Crystallization from suitable solvents yields the pure compound.

- Characterization is performed by NMR (e.g., ^1H NMR in D6-acetone with trimethylsilane as reference), mass spectrometry, and chromatographic methods.

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Palladium-catalyzed coupling of 4-nitrophenylboronic acid with aryl halides | Pd(PPh3)4 or Pd(dppf)Cl2, Cs2CO3 or K2CO3, 1,4-dioxane or DME, reflux or microwave, inert atmosphere | 84-95% yield; high selectivity |

| 2 | Acidic hydrolysis of 4-(2-nitrophenyl)-4-oxo-2-butenoic acid | 2 N HCl, reflux 24 h, 95°C under reduced pressure | Product isolated as oil/crystals; efficient conversion |

| 3 | Catalytic oxidation of 1,4-butyne diol precursors | Fe(II)/Fe(III) salts, air or oxygen, organic solvent | High selectivity (~100%), safer than alkyl lithium methods |

| 4 | Purification | Extraction with ethyl acetate, washing, drying, vacuum concentration, crystallization | Pure compound suitable for further use |

Research Findings and Notes

- The hydrolysis step is critical and requires prolonged reflux in acidic conditions to ensure complete conversion to the hydroxy acid form.

- The use of palladium-catalyzed coupling reactions with nitrophenylboronic acid is a reliable and high-yielding method to introduce the nitrophenyl group, with various bases and solvents optimized for best results.

- Catalytic oxidation methods for related hydroxybutynoic acids provide a safer and more cost-effective alternative to traditional organolithium chemistry, with near-quantitative selectivity.

- The final compound’s purity and structure are confirmed by NMR and mass spectrometry, ensuring suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid undergoes various chemical reactions, including:

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to yield the parent acid.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride are commonly used for reduction reactions.

Nucleophiles: Alcohols and amines are typical nucleophiles used in substitution reactions.

Hydrolysis Conditions: Acidic or basic conditions are employed to facilitate hydrolysis reactions.

Major Products Formed

Reduction: 4-(4-Aminophenyl)-4-oxo-2-hydroxybutanoic acid.

Substitution: Various esters and ethers depending on the nucleophile used.

Hydrolysis: The parent acid, this compound.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid:

Basic Information

this compound is a chemical compound with the molecular formula C10H9NO6 . It has a molecular weight of 239.18 g/mol . Synonyms include this compound, 81008-13-1, alpha-Hydroxy-4-nitro-gamma-oxobenzenebutanoic acid, Benzenebutanoic acid, alpha-hydroxy-4-nitro-gamma-oxo-, and 2-hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acid .

Scientific Research Applications

While the provided search results do not contain specific applications of this compound, they do point to related research areas:

- Gastro-protection: Substituted derivatives of 4-phenyl-4-oxo-2-hydroxy-butanoic acid exhibit gastric acid secretion inhibiting and cytoprotecting activity, suggesting potential use in treating gastric and gastroduodenal lesions . These compounds are useful in treating hyperchlorhydria, gastric ulcers, gastroduodenal ulcers, gastritis, hiatal hernias, and gastroduodenal diseases accompanied by gastric hyperacidity .

- Derivatives of 4-hydroxybutanoic acid: Derivatives of 4-hydroxybutanoic acid and its higher homolog, 5-hydroxypentanoic acid, along with their crotonic counterparts, have potential pharmaceutical uses, particularly in treating sleep disturbances, anxiety, and general affections of the central nervous system (CNS) .

- Anti-inflammatory and analgesic agents: Michael products, such as (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, have shown anti-inflammatory, analgesic, and antioxidant potential .

Synthesis and Reactions

- 4-(2-nitrophenyl)-4-oxo-2-butenoic acid can be hydrolyzed in a solution of hydrochloric acid under reflux to yield a product .

- The alkali metal, alkaline earth metal, or amine salts of the products can be prepared through the reaction of the products with corresponding bases .

Structural Reassignment

- Research has focused on the structural reassignment of dibenz[b,f][1,4]oxazepin-11(10H)-ones, exploring their activity against Giardia duodenalis .

Illustrative procedures

- Hydrolysis: 4-(2-nitrophenyl)-4-oxo-2-butenoic acid is hydrolyzed in solution in 80 volumes of about 2 N hydrochloric acid under reflux for 24 hours .

- Acidification: The united aqueous phases are acidified to pH 1 with 6 N hydrochloric acid .

- Extraction: The desired product is then extracted with ethyl acetate .

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes and receptors in biological systems . The compound’s effects are mediated through its ability to participate in redox reactions and form covalent bonds with target molecules .

Comparison with Similar Compounds

4-Hydroxy-2-oxobutanoic Acid

- Structure : Simpler structure (C₄H₆O₄) lacking the aromatic 4-nitrophenyl group.

- Key Differences: The target compound’s 4-nitrophenyl group enhances UV absorption (λmax ~300–400 nm) due to conjugation, unlike 4-hydroxy-2-oxobutanoic acid. The nitro group increases acidity (pKa ~1–2 for the carboxylic acid vs. ~2.5 for 4-hydroxy-2-oxobutanoic acid) due to electron withdrawal .

- Applications: 4-Hydroxy-2-oxobutanoic acid is used in phosphate determination, while the target compound’s aromaticity makes it suitable for nitro-reduction reactions to synthesize amines .

4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic Acid

- Structure : Contains an amide linkage (C₁₂H₁₄N₂O₆) instead of a ketone and a 2-nitro substituent on the phenyl ring.

- Key Differences: The ethoxy group enhances lipophilicity (logP ~1.8 vs. ~1.2 for the target compound), affecting membrane permeability. The amide group enables hydrogen bonding with biological targets, whereas the target’s ketone may participate in keto-enol tautomerism .

- Reactivity : The ethoxy group is susceptible to hydrolysis under acidic conditions, unlike the stable para-nitro group in the target compound .

(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid

- Structure: Features a conjugated double bond (C₁₀H₇NO₅) instead of a hydroxyl group.

- Key Differences :

3-(4-Nitrophenyl)glutaric Acid

- Structure: Dicarboxylic acid (C₁₁H₁₁NO₆) with a five-carbon chain.

- Key Differences :

4-Oxo-4-[2-(2-phenoxyacetyl)hydrazino]butanoic Acid

- Structure: Includes a hydrazine derivative (C₁₂H₁₄N₂O₆) linked to phenoxyacetyl.

- Key Differences: The hydrazino group enables chelation with metal ions, useful in coordination chemistry, unlike the hydroxyl group in the target compound.

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Utility : The hydroxyl and nitro groups in the target compound allow sequential functionalization (e.g., esterification of the hydroxyl group, nitro reduction to amine) for drug discovery .

- Biological Activity: Compared to azetidinone derivatives (), the target compound lacks a β-lactam ring but may exhibit antimicrobial properties via nitro group interactions with bacterial enzymes .

- Thermal Stability: The hydroxyl group in the target compound may lower melting points (~150–160°C) compared to non-hydroxylated analogs like 4-nitrophenyl ethers (mp ~57°C) .

Biological Activity

4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid, commonly referred to as a nitrophenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group that is known for its reactivity and ability to interact with various biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 225.18 g/mol. Its structure includes:

- A nitrophenyl group , which enhances its reactivity.

- A hydroxybutanoic acid moiety , contributing to its potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The following table summarizes the IC50 values observed in different studies:

These results indicate that while the compound is cytotoxic to cancer cells, it exhibits relatively lower toxicity towards normal human skin fibroblasts, suggesting a degree of selectivity that is desirable in anticancer agents.

The proposed mechanism of action for the anticancer effects involves:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by changes in mitochondrial membrane potential and activation of caspases.

- Inhibition of Cell Proliferation : The compound appears to inhibit DNA synthesis, as indicated by reduced incorporation of thymidine into DNA in treated cells.

Case Studies

- Study on Breast Cancer Cells : A detailed investigation into the effects of this compound on MCF-7 and MDA-MB-231 cells revealed that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The study utilized flow cytometry to assess apoptotic cell populations after treatment.

- Antimicrobial Efficacy : In a separate study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with notable effectiveness at concentrations above 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Nitrophenyl)-4-oxo-2-hydroxybutanoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of nitroaryl-substituted butanoic acid derivatives often involves Knoevenagel condensation or Claisen-Schmidt reactions. For example, 4-(2-Fluorophenyl)-4-oxobutanoic acid is synthesized via Knoevenagel condensation of 2-fluorobenzaldehyde with ethyl acetoacetate under alkaline conditions, followed by hydrolysis and decarboxylation . Adapting this approach, this compound could be synthesized by reacting 4-nitrobenzaldehyde with a β-keto acid precursor (e.g., 2-hydroxy-3-oxobutanoic acid). Reaction optimization might include adjusting pH (to stabilize intermediates) and temperature (to minimize nitro group reduction). Characterization via HPLC (to monitor purity) and NMR (to confirm regioselectivity) is critical .

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structurally similar compounds?

- Methodological Answer :

- NMR : The carboxylic acid proton (δ ~10-12 ppm in -NMR) and hydroxyl group (δ ~5-6 ppm, broad) are distinct. The aromatic protons of the nitrophenyl group appear as two doublets (δ ~7.5-8.5 ppm) due to para-substitution.

- IR : Stretching vibrations for the nitro group (asymmetric: ~1520 cm, symmetric: ~1350 cm), carbonyl (C=O: ~1700 cm), and hydroxyl (O-H: ~2500-3300 cm) provide diagnostic peaks.

- Mass spectrometry (HRMS) confirms the molecular ion ([M+H]) at m/z 268.06 (CHNO) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. In alkaline buffers (pH > pKa ~2.5), it dissolves readily, while in organic solvents (e.g., DMSO, DMF), solubility is moderate. Stability studies should assess:

- Hydrolysis : Monitor degradation under acidic/basic conditions via UV-Vis (λ ~310 nm for nitrophenyl).

- Photostability : Protect from light to prevent nitro group reduction, which can generate reactive intermediates .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic properties and reactivity in biological systems?

- Methodological Answer : The nitro group’s electron-withdrawing nature polarizes the aromatic ring, enhancing electrophilicity and facilitating interactions with nucleophilic residues in enzymes. Computational studies (e.g., DFT calculations) reveal increased partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. This property may underpin its potential as an enzyme inhibitor (e.g., cyclooxygenase or kynurenine hydroxylase), as seen in analogous nitroaryl compounds .

Q. What strategies can resolve contradictions in reported biological activities (e.g., inconsistent enzyme inhibition data)?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter nitro group reactivity. Standardize assays using phosphate buffer (pH 7.4) and avoid thiol-containing reagents.

- Purity : Trace impurities (e.g., residual aldehydes from synthesis) may interfere. Validate purity via HPLC (>95%) and LC-MS.

- Target Selectivity : Use isoform-specific enzymes (e.g., COX-1 vs. COX-2) to clarify selectivity profiles .

Q. How can molecular docking and MD simulations predict the compound’s interaction with potential therapeutic targets?

- Methodological Answer :

Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2). The nitro group may form hydrogen bonds with Arg120, while the carboxylic acid anchors to Tyr352.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) to validate poses.

Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ~-8 kcal/mol for strong inhibitors) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma), and how can they be mitigated?

- Methodological Answer : Challenges include:

- Matrix Interference : Use solid-phase extraction (C18 columns) to isolate the compound from plasma proteins.

- Detection Sensitivity : Employ LC-MS/MS with negative ion mode (MRM transition m/z 268→194 for quantification).

- Calibration : Prepare matrix-matched standards to account for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.